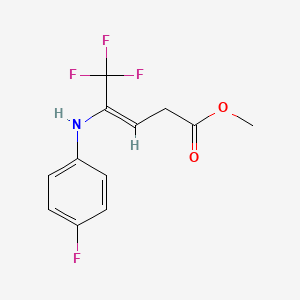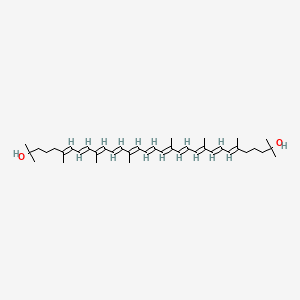
Aroclor 1232
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arochlor 1232, also known as Arochlor 1232, is a useful research compound. Its molecular formula is UVCB and its molecular weight is 221. The purity is usually 95%.
BenchChem offers high-quality Arochlor 1232 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arochlor 1232 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Monitoreo Ambiental
Aroclor 1232 se usa a menudo como material de referencia en el análisis ambiental. Ayuda en la calibración de instrumentos para la detección y cuantificación de bifenilos policlorados (PCB) en muestras ambientales. Esto es crucial para el monitoreo de los niveles de contaminación y la evaluación de los riesgos ecológicos {svg_1}.
Investigación Toxicológica
En toxicología, this compound se utiliza para estudiar los efectos de la exposición a PCB en los organismos vivos. Por ejemplo, un estudio diseñó una cámara de inhalación para roedores de cuerpo entero para evaluar el riesgo de toxicidad aguda de this compound a través de la exposición por aerosol. Esta investigación es vital para comprender las implicaciones para la salud de los PCB y para el desarrollo de normas de seguridad {svg_2}.
Calibración del Análisis Químico
This compound sirve como estándar de calibración en el análisis químico, particularmente en la cromatografía. Se utiliza para garantizar la precisión y exactitud de los instrumentos cromatográficos al separar y cuantificar mezclas químicas, lo cual es esencial tanto en aplicaciones de control de calidad ambiental como alimentaria {svg_3}.
Evaluación de Riesgos Ocupacionales
This compound se aplica en el desarrollo de protocolos de seguridad para peligros ocupacionales. Al simular la exposición en entornos controlados, los investigadores pueden comprender mejor cómo los PCB afectan la salud humana, lo que lleva a mejores pautas de seguridad en el lugar de trabajo {svg_4}.
Safety and Hazards
Mecanismo De Acción
Target of Action
Arochlor 1232, like other polychlorinated biphenyls (PCBs), is a complex mixture of individual compounds known as congeners . It’s known that pcbs can interact with various cellular components, potentially disrupting normal cellular function .
Mode of Action
The compound’s mode of action is likely dependent on the specific congeners present in the mixture . Each congener may interact differently with cellular components, leading to a variety of potential effects .
Biochemical Pathways
The biochemical pathways affected by Arochlor 1232 are diverse due to the variety of congeners present . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . The specific effects on these pathways can vary depending on the congener composition of the Arochlor 1232 mixture .
Pharmacokinetics
Arochlor 1232, like other PCBs, is known for its stability and resistance to degradation, which contributes to its persistence in the environment . It has a low water solubility of 1.45 mg/L at 25 °C .
Result of Action
Chronic exposure to some PCB formulations, including Arochlor 1232, can result in a variety of health effects. These can include respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes such as chloracne, skin rashes, and eye irritation . Epidemiological studies indicate an association between dietary PCB exposures and developmental effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Arochlor 1232. The major source of exposure to PCBs today is the redistribution of PCBs already present in soil and water . Environmental conditions can alter the congener composition of the sample, which in turn can affect the compound’s action . For example, PCB congeners with fewer chlorine atoms tend to partition into air and water more readily than those with more chlorine atoms .
Análisis Bioquímico
Biochemical Properties
Arochlor 1232 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of enzymes such as lactate dehydrogenase and creatine kinase, which are crucial for cellular metabolism . The compound’s hydrophobic nature allows it to integrate into cell membranes, disrupting normal cellular functions and leading to the release of intracellular enzymes . Additionally, Arochlor 1232 can interact with proteins involved in cell signaling pathways, altering their function and leading to various cellular effects .
Cellular Effects
Arochlor 1232 has been shown to affect various types of cells and cellular processes. It can inhibit myogenic differentiation in muscle cells by reducing the extent of cell fusion and the size of myotubes . The compound also induces necrosis in myogenic cells at higher concentrations, leading to cell death . Furthermore, Arochlor 1232 can disrupt cell signaling pathways, gene expression, and cellular metabolism, resulting in impaired cell function and potential toxic effects .
Molecular Mechanism
The molecular mechanism of Arochlor 1232 involves its interaction with cellular biomolecules. The compound can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of gene expression . This binding leads to the activation of AhR and subsequent changes in gene expression, resulting in altered cellular functions . Additionally, Arochlor 1232 can inhibit or activate various enzymes, further contributing to its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arochlor 1232 can change over time. The compound is relatively stable and resistant to degradation, maintaining its activity for extended periods . Long-term exposure to Arochlor 1232 in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained enzyme inhibition and disruption of cellular processes . These temporal effects highlight the compound’s potential for long-lasting impact on biological systems.
Dosage Effects in Animal Models
The effects of Arochlor 1232 vary with different dosages in animal models. At lower doses, the compound can cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects . For example, acute exposure to Arochlor 1232 in Swiss albino mice resulted in behavioral alterations and neurobehavioral dysfunctions . The benchmark dose for further studies was derived at 4 mg/cu.m, indicating the threshold for observable toxic effects .
Metabolic Pathways
Arochlor 1232 is involved in various metabolic pathways, primarily through its biotransformation by enzymes such as cytochrome P450 . The compound undergoes xenobiotic biotransformation, resulting in the formation of more polar metabolites that are more easily excreted from the body . The extent of biodegradation of Arochlor 1232 is dependent on the chlorination pattern, with certain isomers being more readily metabolized than others .
Transport and Distribution
Within cells and tissues, Arochlor 1232 is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, leading to its persistence in the body . Additionally, Arochlor 1232 can be transported across cell membranes, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of Arochlor 1232 is influenced by its hydrophobic properties and interactions with cellular components . The compound can integrate into cell membranes and accumulate in lipid-rich organelles such as the endoplasmic reticulum and mitochondria . This localization can affect the activity and function of Arochlor 1232, leading to its various biochemical and cellular effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 1232 can be achieved through the condensation of chlorobenzene with chlorinated diphenyls in the presence of a Friedel-Crafts catalyst.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "Add chlorobenzene and chlorinated diphenyls to a reaction vessel", "Add a Friedel-Crafts catalyst, such as aluminum chloride, to the reaction mixture", "Heat the reaction mixture to a temperature of 100-150°C", "Allow the reaction to proceed for several hours", "Cool the reaction mixture and extract the Arochlor 1232 product using a suitable solvent, such as hexane or toluene", "Purify the product by recrystallization or column chromatography" ] } | |
Número CAS |
11141-16-5 |
Fórmula molecular |
UVCB |
Peso molecular |
221 |
Sinónimos |
Polychlorinated biphenyl-32% chlorine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)
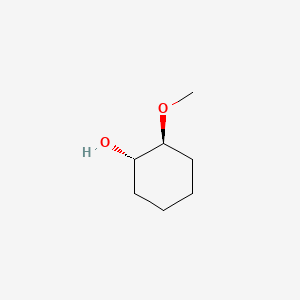
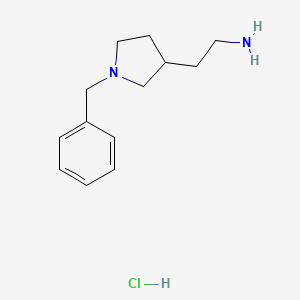
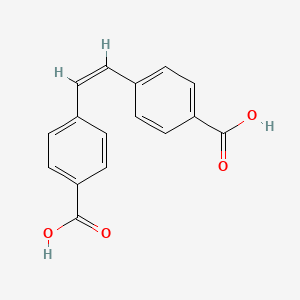
![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)

